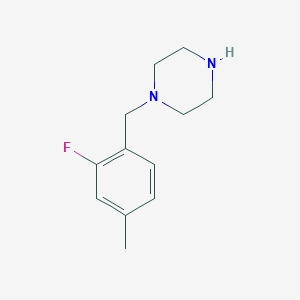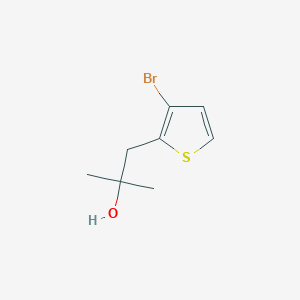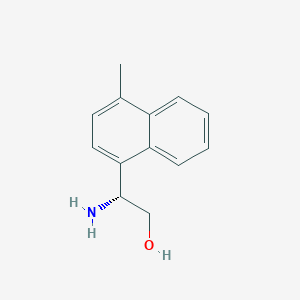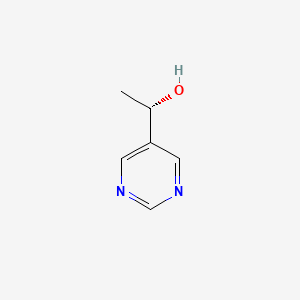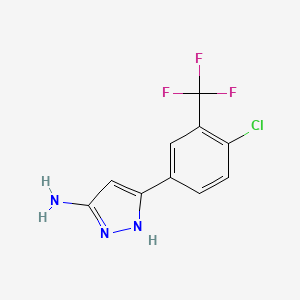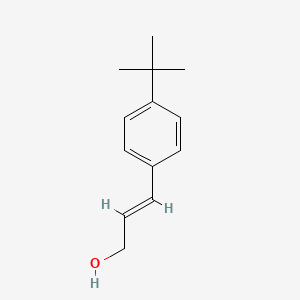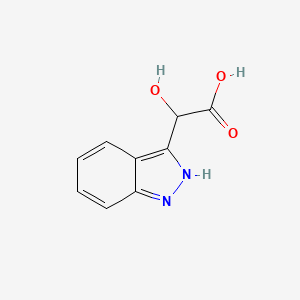
2-hydroxy-2-(1H-indazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(1H-indazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-(1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antibacterial activity .
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 3H-Indazole-3-carboxylic acid
Comparison: 2-Hydroxy-2-(1H-indazol-3-yl)acetic acid is unique due to the presence of the hydroxy and acetic acid functional groups, which enhance its reactivity and potential biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(9(13)14)7-5-3-1-2-4-6(5)10-11-7/h1-4,8,12H,(H,10,11)(H,13,14) |
Clave InChI |
PLZRUTYPTGRHPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



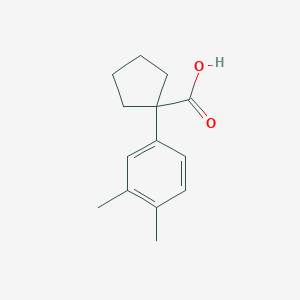
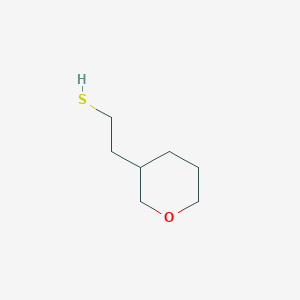
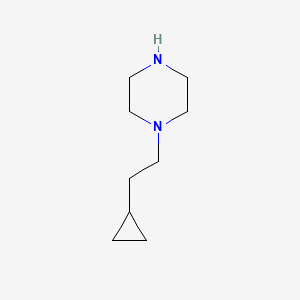
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
